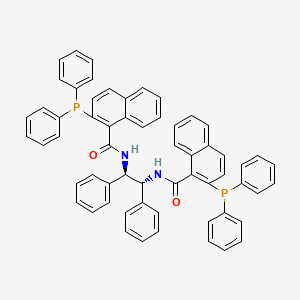![molecular formula C8H12O4 B13330994 2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13330994.png)
2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dioxaspiro[44]nonane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure where two oxygen atoms are part of the spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid typically involves the condensation of lactones with appropriate reagents. One common method includes the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of the spiroketal acid by heating with a concentrated solution of sodium hydroxide. The final step involves decarboxylation by refluxing with water or a dilute mineral acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spiro center.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. The spiro structure allows for unique interactions with enzymes and receptors, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.
Comparison with Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with similar structural features but different chemical properties.
2,7-Diazaspiro[4.4]nonane: Contains nitrogen atoms at the spiro center, leading to different reactivity and applications.
Uniqueness: 2,7-Dioxaspiro[4.4]nonane-4-carboxylic acid is unique due to its specific arrangement of oxygen atoms at the spiro center, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2,7-dioxaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-3-12-5-8(6)1-2-11-4-8/h6H,1-5H2,(H,9,10) |
InChI Key |
WLTCSBLACFXBSR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12COCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


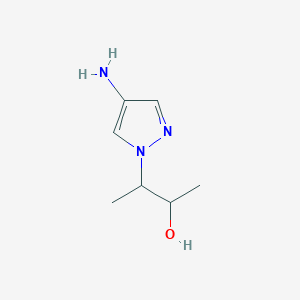
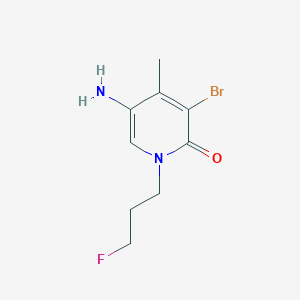
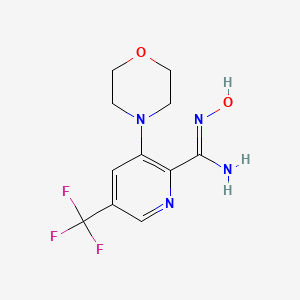
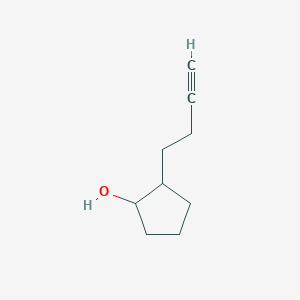
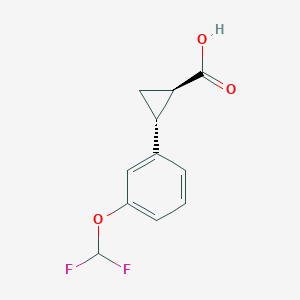
![5-(Cyclopropylmethyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13330948.png)
![tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13330955.png)
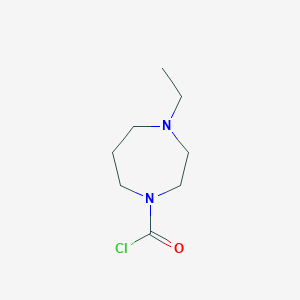
![3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13330970.png)
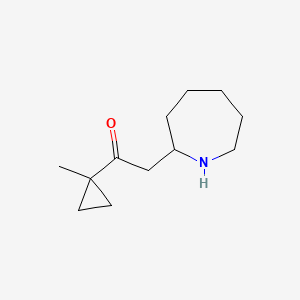

![3-Bromo-7-methoxy-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine](/img/structure/B13330987.png)
![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl L-alaninate methanesulfonate](/img/structure/B13330989.png)
